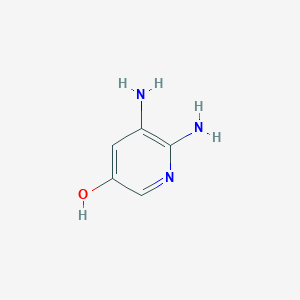

5,6-Diaminopyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

5,6-diaminopyridin-3-ol |

InChI |

InChI=1S/C5H7N3O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,6H2,(H2,7,8) |

InChI Key |

KFBGHPAUAGPIOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1N)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Diaminopyridin 3 Ol and Its Direct Chemical Transformations

Precursor Synthesis Approaches to 5,6-Diaminopyridin-3-ol

While this compound is frequently cited as a commercially available starting material for various synthetic endeavors nih.govresearchgate.netd-nb.info, the specific industrial routes for its production are not extensively detailed in common literature. However, general synthetic strategies for producing diaminopyridine compounds can be considered as plausible precursor pathways. These methods include the Chichibabin amination reaction, which involves treating pyridine (B92270) with sodium amide google.comgoogle.com, and the substitution of dichloropyridines with ammonia, often in the presence of a copper catalyst google.com. Another relevant approach involves the catalytic hydrogenation of a nitro-substituted pyridine precursor to form the corresponding diamine, a method documented for the synthesis of the related compound 3,4-Diaminopyridin-2-ol .

Derivatization Pathways Initiated from this compound

The functional groups of this compound provide multiple sites for derivatization. A well-documented synthetic sequence involves the protection of the amino groups, functionalization of the hydroxyl group, and subsequent deprotection, leading to the formation of intermediates for more complex molecules like imidazo[4,5-b]pyridine derivatives. nih.govd-nb.info

The initial step in the derivatization of this compound often involves the protection of its two amino groups via N-acetylation. This reaction is typically carried out using acetic anhydride (B1165640) in a nucleophilic substitution reaction. nih.govresearchgate.netd-nb.info This transformation yields N-(3-acetamido-5-hydroxypyridin-2-yl)acetamide, effectively masking the reactivity of the amino groups to allow for selective reaction at the hydroxyl position in subsequent steps. nih.gov

Table 1: N-Acetylation of this compound

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Acetic Anhydride | N-(3-acetamido-5-hydroxypyridin-2-yl)acetamide | nih.gov |

With the amino groups protected, the hydroxyl group can be selectively functionalized. A common method is etherification to form an ether linkage. nih.govd-nb.info To enhance the nucleophilicity of the hydroxyl group, it is first converted to its potassium salt by reacting the acetylated intermediate with potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.govresearchgate.netd-nb.info Following this activation, an electrophile, for instance, p-chloronitrobenzene, is added to complete the etherification, yielding the corresponding ether derivative. nih.govd-nb.info

Table 2: Etherification of Acetylated this compound

| Reactant | Reagents | Product | Reference |

|---|

The final step in this sequence is the removal of the acetyl protecting groups to regenerate the free amino functionalities. This deacylation is typically accomplished through hydrolysis by refluxing the di-acetylated compound with aqueous acid and base, such as 70% sulfuric acid and 10% sodium hydroxide. nih.gov This process restores the vicinal diamine arrangement on the pyridine ring, yielding a key intermediate, such as 5-(4-nitrophenoxy)pyridine-2,3-diamine, which is primed for further reactions like cyclization. nih.govd-nb.info

Regioselective Synthesis Strategies Involving Pyridinol and Diamine Functionalities

The multi-step derivatization pathway outlined above is a clear demonstration of a regioselective synthesis strategy. By selectively protecting the more nucleophilic amino groups through acetylation, the less reactive hydroxyl group can be targeted for etherification without competing side reactions. This protection-functionalization-deprotection sequence ensures that the chemical transformations occur at the desired positions on the pyridine ring.

Following deacylation, the regenerated vicinal diamine functionality can undergo further regioselective reactions. A significant example is the cyclocondensation with various substituted aldehydes. nih.govd-nb.info This reaction specifically involves the two adjacent amino groups, which react with the aldehyde to form a new heterocyclic ring, leading to the synthesis of 1H-imidazo[4,5-b]pyridine derivatives. nih.govvulcanchem.com This cyclization is a powerful method for building complex fused-ring systems from the this compound scaffold.

Table 3: Spectroscopic Data for this compound and a Key Derivative

| Compound | Formula | M/Z (Mass Spec) | 1H NMR (600 MHz, DMSO) δ ppm | 13C NMR (100 MHz, DMSO) δ ppm | Reference |

|---|---|---|---|---|---|

| This compound | C₅H₇N₃O | 125.13 (calc.), 124.61 (found) | 6.4 (1H, d, J = 2.7 Hz), 7.7 (1H, d, J = 2.7 Hz) | 100.9, 135.2, 140.4, 153.2 | nih.gov |

| N-(3-acetamido-5-hydroxypyridin-2-yl)acetamide | C₉H₁₁N₃O₃ | Not specified | 2.7–2.9 (6H, m), 7.2 (1H, d, J = 2.3 Hz), 7.8 (1H, d, J = 2.3 Hz) | 23.9, 100.9, 121.7, 135.2, 142.5, 153.2, 168.7 | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 5,6 Diaminopyridin 3 Ol

Nucleophilic Substitution Reactions Mediated by Amine and Hydroxyl Groups

The amine and hydroxyl groups on the 5,6-Diaminopyridin-3-ol ring are primary sites for nucleophilic attack. The lone pair of electrons on the nitrogen and oxygen atoms can readily participate in reactions with electrophiles. While specific studies on this compound are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings are well-established.

Pyridine itself is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Conversely, it is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq In the case of this compound, the presence of electron-donating amino and hydroxyl groups further activates the ring, though their positions at the 3, 5, and 6-positions influence the regioselectivity of these reactions.

Recent research has challenged the long-held two-step addition-elimination mechanism for all SNAr reactions, providing evidence for concerted mechanisms, especially in heterocyclic systems. nih.gov It is plausible that nucleophilic substitutions on diaminopyridine derivatives could proceed through such a concerted pathway, depending on the nature of the nucleophile, leaving group, and reaction conditions. nih.govnih.gov For instance, reactions involving less stabilized anions or good leaving groups are more likely to follow a concerted mechanism. nih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems

A significant aspect of the reactivity of this compound is its propensity to undergo cyclization reactions, leading to the formation of various fused heterocyclic systems. This is primarily due to the ortho-disposition of the two amino groups, which provides a reactive moiety for condensation with a variety of electrophiles.

Imidazo[4,5-b]pyridine Ring Formation from Diaminopyridinols

The reaction of ortho-diaminopyridines with carboxylic acids or their derivatives is a classical and widely employed method for the synthesis of the imidazo[4,5-b]pyridine ring system. mdpi.com This reaction typically proceeds through the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration to yield the fused imidazole (B134444) ring.

Various reagents and conditions have been developed to facilitate this transformation. For example, refluxing 2,3-diaminopyridine (B105623) with formic acid or triethyl orthoformate are effective methods for producing imidazo[4,5-b]pyridine and its 2-substituted derivatives. mdpi.com The use of promoters like chlorotrimethylsilane (B32843) in DMF has also been reported to give good yields. mdpi.com

The general reaction scheme can be depicted as follows:

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,3-Diaminopyridine | Formic Acid | Reflux | Imidazo[4,5-b]pyridine | Good |

| 2,3-Diaminopyridine | Triethyl Orthoformate | Reflux, then HCl | Imidazo[4,5-b]pyridine | 83% mdpi.com |

| 2,3-Diaminopyridine | Triethyl Orthoacetate | Reflux, then HCl | 2-Methyl-imidazo[4,5-b]pyridine | 78% mdpi.com |

| (Hetero)aromatic ortho-diamines | Aldehydes | Chlorotrimethylsilane, DMF, Air Oxidation | 3H-imidazo[4,5-b]pyridines | 79-80% mdpi.com |

Mechanistic Studies of Air Oxidative Cyclocondensation Pathways

The formation of the imidazo[4,5-b]pyridine ring from diaminopyridines and aldehydes can also proceed via an air oxidative cyclocondensation pathway. mdpi.com This mechanism involves the initial formation of a Schiff base between one of the amino groups and the aldehyde. Subsequent intramolecular cyclization and oxidation, often facilitated by atmospheric oxygen, leads to the aromatic fused heterocyclic system. This method provides a facile route to 3H-imidazo[4,5-b]pyridines with good yields. mdpi.com

Formation of Other Polycyclic Nitrogen Heterocycles

The versatile reactivity of diaminopyridine systems allows for their use as precursors in the synthesis of a wide array of polycyclic nitrogen heterocycles. nih.govnih.govorganic-chemistry.orgresearchgate.net The specific heterocyclic system formed depends on the nature of the co-reactant and the reaction conditions. For example, cyclization reactions of appropriately substituted pyridopyrimidinetriones, which can be derived from diaminopyridines, can lead to the formation of furoxanes, furazans, isoxazoles, and tetracyclic quinolines. mdpi.org These transformations often involve reactive intermediates generated from the functional groups at the 5- and 6-positions. mdpi.org

Oxidative and Reductive Transformations of Diaminopyridine Systems

The diaminopyridine core is susceptible to both oxidative and reductive transformations. The electron-rich nature of the ring system, due to the presence of the amino and hydroxyl groups, makes it prone to oxidation. Spontaneous oxidative transformation and polymerization have been observed in related dihydroxyindole systems upon exposure to air, suggesting that this compound could undergo similar processes. nih.gov

Conversely, the pyridine ring can be subjected to reduction under specific conditions. However, the search results did not provide specific examples of reductive transformations of this compound itself. The focus of the available literature is more on the synthetic utility of the diaminopyridine moiety in constructing more complex heterocyclic systems. nih.gov

Influence of Substituents on Reaction Chemoselectivity and Yields

In the context of nucleophilic aromatic substitution, electron-withdrawing substituents are known to activate the ring towards attack. libretexts.org For instance, a chlorine substituent on a benzoquinone derivative was found to make it more reactive towards a thiol nucleophile compared to methyl and t-butyl substituted derivatives. nih.gov While not directly on a diaminopyridine, this illustrates the general principle of substituent effects.

In cyclization reactions, substituents can exert both steric and electronic effects. For example, in the synthesis of imidazo[4,5-b]pyridines, the introduction of a methyl group at the N1-position has been reported to increase the bioactivity of the resulting compounds. researchgate.net Furthermore, the reaction conditions may need to be adjusted based on the substituents present. For instance, a domino reaction of 4,5-dicyanopyridazine with a bis-dienophile was hampered by the presence of bulky methyl groups, requiring a two-step process to achieve the desired product. mdpi.com

Coordination Chemistry and Metal Complexation of 5,6 Diaminopyridin 3 Ol Analogues

Ligand Design and Preparation of Schiff Bases from Diaminopyridinols

The design of ligands based on diaminopyridinol analogues is centered on the condensation reaction between the amino groups of the diaminopyridine core and carbonyl compounds, such as aldehydes or ketones, to form Schiff bases. researchgate.netnih.govyoutube.com This reaction, known as Schiff base condensation, results in the formation of an imine or azomethine group (-C=N-), which is crucial for the coordination of metal ions. nih.govmdpi.com The versatility of this synthetic approach allows for the introduction of a wide range of substituents on the aldehyde or ketone precursors, enabling the fine-tuning of the steric and electronic properties of the resulting Schiff base ligands. wikipedia.orgvot.pl

The preparation of these Schiff base ligands is often a straightforward one-pot synthesis. arabjchem.org For instance, the reaction of 2,6-diaminopyridine (B39239) with salicylaldehyde (B1680747) or other substituted aldehydes can be carried out under mild conditions, often with acid or base catalysis, to yield the desired multidentate ligand. scirp.orgsemanticscholar.org Microwave-assisted synthesis has also been employed as a green and efficient method, offering shorter reaction times and improved yields. scirp.org The resulting Schiff base ligands, derived from precursors like 2,6-diaminopyridine and o-vanillin, are then isolated and characterized using various spectroscopic techniques, including FT-IR, ¹H NMR, and mass spectrometry, to confirm their structure before being used in the synthesis of metal complexes. dergipark.org.tr

The design of these ligands often aims to create multidentate chelators. For example, a Schiff base derived from a diaminopyridine and two equivalents of an aldehyde can act as a tetradentate ligand, coordinating to a metal ion through the two imine nitrogen atoms and potentially other donor atoms present in the aldehyde precursor, such as phenolic oxygen atoms. researchgate.net This multidentate nature enhances the stability of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes with Diaminopyridine Ligands

The synthesis of transition metal complexes with diaminopyridine-based Schiff base ligands typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. researchgate.netarabjchem.org The choice of metal salt (e.g., chlorides, nitrates, or acetates) and solvent depends on the desired complex and the solubility of the reactants. arabjchem.org The resulting metal complexes often precipitate from the reaction mixture and can be isolated by filtration. oiccpress.com

A wide array of transition metals, including but not limited to manganese, cobalt, nickel, copper, and zinc, have been successfully complexed with these ligands. researchgate.netdntb.gov.uanih.gov The characterization of these newly synthesized complexes is a critical step to elucidate their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose.

Key Characterization Techniques:

Elemental Analysis (C, H, N): This technique provides the empirical formula of the complex, which helps in determining the stoichiometry of the metal-ligand interaction. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. A characteristic shift in the vibrational frequency of the azomethine (-C=N) group upon complexation is a key indicator of coordination. dergipark.org.trresearchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal center. researchgate.netmdpi.com The appearance of new absorption bands in the visible region for the complexes, which are absent in the free ligand, suggests d-d electronic transitions or charge transfer phenomena. researchgate.net

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which provides insights into the oxidation state and the spin state (high-spin or low-spin) of the central metal ion, further aiding in the determination of the complex's geometry. researchgate.netmdpi.com

Molar Conductance Measurements: This technique is used to determine the electrolytic or non-electrolytic nature of the complexes in solution, indicating whether the anions are coordinated to the metal ion or are present as counter-ions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand framework upon coordination. oiccpress.com

Mass Spectrometry: This technique helps in determining the molecular weight of the complex, confirming its composition. dergipark.org.tr

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. nih.gov

Diaminopyridinol-derived Schiff base ligands exhibit a variety of coordination modes and denticities, which are largely influenced by the structure of the parent diaminopyridine and the nature of the carbonyl precursor used in their synthesis. The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion.

These ligands can also act as tridentate chelating agents, particularly in diiminopyridine (DIP) systems where the two imine nitrogens and the central pyridine (B92270) nitrogen bind to the metal in a pincer-like fashion. wikipedia.org This tridentate coordination is a hallmark of many diiminopyridine complexes and is crucial for their catalytic activity. wikipedia.org

The flexibility in the coordination behavior of these ligands is a key feature. They can coordinate to metal centers as neutral molecules or, more commonly, as deprotonated anions, where the phenolic protons are lost upon complexation, leading to the formation of stable chelate rings. nih.gov The specific coordination mode adopted by the ligand is ultimately determined by a combination of factors including the nature of the metal ion, its preferred coordination number and geometry, and the steric constraints imposed by the ligand itself.

The stoichiometry of metal-ligand adducts formed from diaminopyridinol derivatives is typically determined through elemental analysis and spectroscopic titrations, such as Job's plot of continuous variation. researchgate.netresearchgate.net Common stoichiometries observed for mononuclear complexes are 1:1 (metal:ligand) and 1:2 (metal:ligand). mdpi.comresearchgate.net The formation of binuclear complexes is also possible, particularly with ligands designed to bridge two metal centers. scirp.org

The geometry of the resulting metal complexes is elucidated using a combination of spectroscopic and magnetic data. The electronic spectra (UV-Vis) provide information about the d-orbital splitting, which is characteristic of a particular geometry. mdpi.com Magnetic susceptibility measurements help determine the number of unpaired electrons, which is also indicative of the coordination environment. researchgate.net

Common geometries observed for transition metal complexes with diaminopyridine-based Schiff base ligands include:

Octahedral: This is a very common geometry for many transition metal ions, such as Co(II), Ni(II), and Mn(II), where the metal center is coordinated to six donor atoms. researchgate.netmdpi.comunn.edu.ng

Tetrahedral: This geometry is often observed for complexes of ions like Zn(II) and some Co(II) complexes. researchgate.net

Square Planar: This geometry is characteristic of d⁸ metal ions like Ni(II) and Pd(II), as well as Cu(II) in some cases. researchgate.net

Square Pyramidal: This five-coordinate geometry can also be adopted by some complexes. acs.org

The specific geometry is influenced by the size and charge of the metal ion, the electronic configuration of the metal, and the steric bulk of the ligand. wikipedia.org

Table 1: Stoichiometry and Proposed Geometries of Selected Transition Metal Complexes with Diaminopyridine Analogues

| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference(s) |

|---|---|---|---|---|

| Co(II) | Schiff base from 2,6-diaminopyridine | 1:2 | Octahedral | researchgate.net |

| Cu(II) | Schiff base from 2,6-diaminopyridine | 1:2 | Octahedral | researchgate.net |

| Mn(II) | Schiff base from 2,6-diaminopyridine and o-vanillin | - | - | dergipark.org.tr |

| Ni(II) | Schiff base from 2,6-diaminopyridine and cinnamaldehyde | - | Octahedral | arabjchem.org |

| Zn(II) | Schiff base from 2,6-diaminopyridine and o-vanillin | - | - | dergipark.org.tr |

| Pd(II) | Pyridine derivatives | - | Square Planar | nih.gov |

Metal-Ligand Bonding Interactions and Electronic Properties in Coordination Compounds

The bonding in transition metal complexes of diaminopyridinol analogues involves the donation of electron pairs from the donor atoms of the ligand (typically nitrogen and oxygen) to the vacant orbitals of the metal ion, forming coordinate covalent bonds. researchgate.net The nature of this metal-ligand interaction has a significant impact on the electronic properties and reactivity of the complex.

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for understanding the electronic structure and bonding in these complexes. nih.govresearchgate.netdavidpublisher.com DFT calculations can provide insights into:

Optimized Geometries: Theoretical calculations can predict the most stable geometry of the complexes, which can then be compared with experimental data. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions observed in UV-Vis spectra and the reactivity of the complexes. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. mdpi.comdavidpublisher.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a quantitative description of the bonding in terms of charge transfer and orbital interactions between the metal and the ligand. researchgate.net

Electron Density Distribution: DFT can map the electron density distribution within the complex, highlighting the covalent or ionic character of the metal-ligand bonds. mdpi.com

The electronic properties of these coordination compounds are largely dictated by the nature of the metal ion and the ligand field strength. The ligands create an electrostatic field that splits the d-orbitals of the metal ion into different energy levels. pvpcollegepatoda.org The magnitude of this splitting, known as the crystal field stabilization energy (CFSE), influences the color, magnetic properties, and stability of the complex. pvpcollegepatoda.org Strong-field ligands cause a larger splitting, often resulting in low-spin complexes, while weak-field ligands lead to smaller splitting and high-spin complexes.

Catalytic Applications of Derived Metal Complexes in Chemical Processes

Transition metal complexes derived from diaminopyridine-based ligands have emerged as versatile catalysts in a variety of organic transformations. researchgate.netnih.gov The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction. The ligand plays a crucial role in stabilizing the metal center and in tuning its reactivity. vot.pl

Some of the notable catalytic applications of these complexes include:

Oxidation Reactions: Iron(III) and Ruthenium(II) complexes with Schiff bases derived from 2,3-diaminopyridine (B105623) have shown catalytic activity in the oxidation of alcohols. researchgate.net Similarly, cobalt(II) complexes have been investigated as catalysts for the aerobic oxidation of polyphenols, mimicking the activity of catechol oxidase. dntb.gov.uatandfonline.com

Polymerization and Oligomerization of Olefins: Diiminopyridine (DIP) complexes of late transition metals, particularly iron and cobalt, are highly active catalysts for the polymerization and oligomerization of ethylene. wikipedia.orgacs.orgyu.edu.jo The steric and electronic properties of the diiminopyridine ligand can be modified to control the molecular weight and structure of the resulting polymer. wikipedia.org

Cross-Coupling Reactions: Palladium(II) complexes with pyridine-based ligands have been employed as efficient pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. nih.govacs.org

Condensation Reactions: Copper(II) Schiff base complexes have been utilized as catalysts for Claisen-Schmidt condensation reactions to synthesize chalcone (B49325) derivatives. mdpi.com

Hydrogenation and Hydrosilylation: Iron-diiminopyridine complexes can catalyze the hydrogenation of terminal olefins and the hydrosilylation of various substrates under mild conditions. wikipedia.org

The catalytic performance of these complexes is often influenced by factors such as the nature of the metal ion, the coordination geometry, and the steric and electronic properties of the ligand. tandfonline.com The ability to systematically modify the ligand structure provides a powerful tool for developing highly active and selective catalysts for specific chemical processes.

Table 2: Catalytic Applications of Metal Complexes with Diaminopyridine Analogues

| Metal Complex | Ligand Type | Catalytic Application | Reference(s) |

|---|---|---|---|

| Iron(III), Ruthenium(II) | Schiff base from 2,3-diaminopyridine | Oxidation of alcohols | researchgate.net |

| Iron(II), Cobalt(II) | Diiminopyridine (DIP) | Ethylene polymerization/oligomerization | wikipedia.orgyu.edu.jo |

| Palladium(II) | Pyridine derivatives | Suzuki-Miyaura and Heck cross-coupling | nih.govacs.org |

| Copper(II) | Schiff base | Claisen-Schmidt condensation | mdpi.com |

| Cobalt(II) | Schiff base from 2,6-diaminopyridine | Bleach catalysis (oxidative bleaching) | dergipark.org.tr |

Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Diaminopyridin 3 Ol and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a crucial tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of 5,6-Diaminopyridin-3-ol is expected to exhibit distinct absorption bands corresponding to its primary functional groups. The presence of two amino (-NH₂) groups and a hydroxyl (-OH) group will lead to characteristic stretches in the high-frequency region. The aromatic pyridine (B92270) ring will also produce a unique fingerprint.

O-H and N-H Stretching: The hydroxyl group's O-H stretching vibration is anticipated to appear as a broad band in the 3200-3600 cm⁻¹ region due to intermolecular hydrogen bonding. The N-H stretching vibrations of the two primary amino groups are expected to produce two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes. These may overlap with the O-H band, creating a complex, broad absorption area.

C-H Aromatic Stretching: The stretching of the C-H bonds on the pyridine ring is expected to result in weak to medium bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

C=C and C=N Ring Stretching: The aromatic pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. Multiple bands are expected in this fingerprint region, which are useful for confirming the aromatic nature of the heterocyclic core.

N-H Bending: The in-plane bending (scissoring) vibration of the amino groups typically appears as a medium to strong band around 1590-1650 cm⁻¹, potentially overlapping with the ring stretching bands.

C-O Stretching: The stretching of the C-O bond of the phenolic hydroxyl group is expected to produce a strong band in the 1200-1260 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations from the amino groups attached to the aromatic ring are anticipated in the 1250-1360 cm⁻¹ region.

Expected FTIR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| N-H Stretch (Asymmetric & Symmetric) | 3300-3500 | Medium-Strong |

| Aromatic C-H Stretch | 3010-3100 | Weak-Medium |

| C=C and C=N Ring Stretch | 1400-1650 | Medium-Strong |

| N-H Bend | 1590-1650 | Medium-Strong |

| C-O Stretch | 1200-1260 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of this compound can be determined.

The ¹H-NMR spectrum of this compound would display signals corresponding to the two protons on the pyridine ring and the protons of the amino and hydroxyl groups. The electron-donating effects of the amino and hydroxyl groups will significantly influence the chemical shifts of the ring protons, generally shifting them to a higher field (lower ppm) compared to unsubstituted pyridine.

Ring Protons: The pyridine ring has two protons, at the C2 and C4 positions.

The proton at C4 is expected to appear as a singlet, influenced by the adjacent hydroxyl and amino groups. Its chemical shift would likely be in the range of 6.5-7.0 ppm.

The proton at C2 is also expected to be a singlet and would likely resonate in a similar region, perhaps slightly downfield, around 7.0-7.5 ppm, due to its proximity to the ring nitrogen.

-NH₂ and -OH Protons: The chemical shifts of the protons on the amino and hydroxyl groups are variable and depend on factors like solvent, concentration, and temperature. They are expected to appear as broad singlets.

The two -NH₂ groups might produce a broad signal integrating to four protons, likely in the 4.0-6.0 ppm range.

The -OH proton would likely appear as a broad singlet, potentially in the 8.0-10.0 ppm range, though this can vary significantly.

Predicted ¹H-NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H-2 | 7.0-7.5 | s (singlet) | 1H | N/A |

| H-4 | 6.5-7.0 | s (singlet) | 1H | N/A |

| -NH₂ | 4.0-6.0 | br s (broad singlet) | 4H | N/A |

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the attached electron-donating groups.

C-3 (bearing -OH): This carbon is expected to be significantly deshielded by the attached electronegative oxygen atom, likely appearing in the 150-160 ppm range.

C-5 and C-6 (bearing -NH₂): These carbons, bonded to amino groups, would also be expected to resonate at a downfield position, typically in the range of 135-150 ppm.

C-2 and C-4: These carbons, bearing hydrogen atoms, will be influenced by the neighboring substituents. Their signals are expected to appear in the more shielded region of the aromatic spectrum, likely between 110-125 ppm.

Predicted ¹³C-NMR Data for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 115-125 |

| C-3 | 150-160 |

| C-4 | 110-120 |

| C-5 | 135-145 |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of atoms.

HH-COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would be relatively simple due to the lack of proton-proton coupling between the ring protons (H-2 and H-4). However, it could potentially show correlations between the labile -NH₂ and -OH protons and ring protons under specific conditions, or confirm the absence of H-H coupling on the ring. researchgate.netirug.org

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system. researchgate.net Similar to COSY, its application for the pyridine ring protons of this specific molecule would be limited but could be used to confirm they belong to isolated spin systems.

These techniques would be more powerful for derivatized forms of this compound where additional spin systems are introduced.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule. The nominal molecular weight of this compound (C₅H₇N₃O) is approximately 125.13 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 125. This peak is likely to be prominent due to the stability of the aromatic ring system.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through pathways characteristic of phenols and aromatic amines.

Loss of CO: A common fragmentation for phenols is the loss of a carbon monoxide (CO) radical, which would result in a fragment ion at m/z = 97.

Loss of HCN: A characteristic fragmentation of pyridine rings is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z = 98.

Loss of NH₂ or NH₃: Cleavage of the amino groups could lead to the loss of an amino radical (·NH₂) to give a fragment at m/z = 109, or ammonia (NH₃) to give a fragment at m/z = 108.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Identity |

|---|---|

| 125 | [M]⁺˙ (Molecular Ion) |

| 109 | [M - NH₂]⁺ |

| 108 | [M - NH₃]⁺˙ |

| 98 | [M - HCN]⁺˙ |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic transitions and extent of conjugation in this compound and its derivatives. The absorption of ultraviolet and visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure.

In organic molecules, the most common electronic transitions are π → π* and n → π. youtube.com The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically observed in compounds with conjugated systems, such as aromatic rings and polyenes, and are characterized by high molar absorptivity (ε) values. usp.brlibretexts.org The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen or oxygen atom, to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivities compared to π → π* transitions. uzh.ch

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to the π → π* transitions within the pyridine ring and the n → π* transitions associated with the lone pairs of the nitrogen and oxygen atoms. The presence of the amino and hydroxyl substituents on the pyridine ring significantly influences the electronic absorption characteristics. These auxochromic groups, with their non-bonding electrons, can interact with the π-system of the ring, leading to a bathochromic shift (a shift to longer wavelengths) and often an increase in the intensity of the absorption bands.

Derivatization of this compound, for instance, through the formation of Schiff bases or coordination complexes, further modifies the electronic structure and, consequently, the UV-Vis spectrum. The formation of metal complexes, in particular, can introduce new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. ekb.eg Analysis of these spectral changes provides valuable insights into the nature of the metal-ligand bonding and the geometry of the resulting complexes.

The extent of conjugation in derivatives of this compound has a profound effect on the absorption maxima (λmax). As the conjugated system is extended, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption to longer wavelengths. libretexts.org This principle is instrumental in the design and characterization of novel organic dyes and functional materials based on the this compound scaffold.

Table 1: Illustrative UV-Vis Absorption Data for this compound Derivatives

| Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Transition Assignment |

| This compound | Ethanol | ~280 | ~5,000 | π → π |

| ~340 | ~1,500 | n → π | ||

| Schiff base derivative | Methanol | ~380 | ~12,000 | π → π* (extended conjugation) |

| Cu(II) complex | DMF | ~450 | ~8,000 | LMCT |

| Ni(II) complex | DMSO | ~420 | ~7,500 | LMCT |

Note: The data in this table is illustrative and intended to represent typical values for these classes of compounds based on established spectroscopic principles.

Single Crystal X-ray Diffraction for Precise Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, single crystal X-ray diffraction can confirm the planarity of the pyridine ring and provide accurate measurements of the C-N and C-O bond lengths of the amino and hydroxyl substituents. Furthermore, it reveals the nature and extent of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing and the physical properties of the solid.

In the case of derivatives, such as coordination complexes, single crystal X-ray diffraction is indispensable for elucidating the coordination geometry around the central metal ion. mdpi.com It can distinguish between different possible geometries, such as tetrahedral, square planar, or octahedral, and provides precise details of the metal-ligand bond distances and angles. This information is critical for understanding the electronic structure and magnetic properties of the complex. For instance, the crystal structure of a Cu(I) complex with a bipyridine-type ligand revealed a dinuclear structure with diphosphine bridges. mdpi.com

Table 2: Representative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.543 |

| b (Å) | 12.175 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (Å3) | 990.1 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table presents hypothetical crystallographic data to illustrate the type of information obtained from a single crystal X-ray diffraction experiment.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound and its derivatives. univ-ouargla.dz CV involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the species and the stability of the redox products. theijes.com

The this compound molecule contains electroactive functional groups, namely the amino and hydroxyl groups, which can be oxidized at a suitable potential. The pyridine ring itself can also undergo reduction at negative potentials. The CV of this compound would therefore be expected to show one or more anodic (oxidation) peaks and potentially a cathodic (reduction) peak. The positions of these peaks (the peak potentials) are indicative of the ease of electron transfer, while the peak currents are related to the concentration of the analyte and the rate of the electrode reaction.

The electrochemical behavior of this compound can be significantly altered upon derivatization. For example, the formation of a metal complex can shift the redox potentials of the ligand and introduce new redox processes associated with the central metal ion. researchgate.net By comparing the cyclic voltammograms of the free ligand and its metal complexes, it is possible to gain insights into the electronic effects of coordination.

Furthermore, CV can be used to study the electropolymerization of derivatives of this compound. nih.gov By repeatedly cycling the potential, a polymeric film can be deposited onto the electrode surface. The electrochemical properties of this film can then be investigated, which is relevant for applications in sensors and electrocatalysis. The reversibility of the redox processes can also be assessed from the CV data. A reversible process is characterized by a peak separation (the difference between the anodic and cathodic peak potentials) of approximately 59/n mV, where n is the number of electrons transferred.

Table 3: Illustrative Cyclic Voltammetry Data for this compound and a Metal Complex Derivative

| Compound | Solvent/Electrolyte | Epa (V) | Epc (V) | ΔEp (mV) | Redox Process |

| This compound | Acetonitrile/TBAPF6 | +0.85 | - | - | Irreversible oxidation of amino/hydroxyl groups |

| [Cu(this compound)2]Cl2 | DMF/TBAPF6 | +0.60 | +0.52 | 80 | Quasi-reversible Cu(II)/Cu(I) couple |

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from cyclic voltammetry experiments.

Molar Conductivity and Magnetic Susceptibility Measurements for Coordination Complexes

Molar conductivity and magnetic susceptibility measurements are classical techniques that provide valuable information about the nature of coordination complexes of this compound.

Molar Conductivity

Molar conductivity (ΛM) measurements are used to determine the electrolytic nature of metal complexes in solution. libretexts.org By measuring the electrical conductivity of a solution of the complex at a known concentration, it is possible to distinguish between electrolytes and non-electrolytes. researchgate.net The molar conductivity value depends on the number of ions produced when the complex dissolves in a particular solvent.

For instance, a complex that dissociates into two ions (a 1:1 electrolyte) will have a higher molar conductivity than a non-electrolyte, which does not dissociate. researchgate.net By comparing the measured molar conductivity value with established ranges for different electrolyte types in a given solvent, the formulation of the complex can be inferred. semanticscholar.org For example, a complex formulated as [M(L)Cl] would be expected to be a non-electrolyte, while a complex formulated as M(L) would be a 1:1 electrolyte.

Table 4: Typical Molar Conductivity Ranges for Different Electrolyte Types in Common Solvents (Ω-1 cm2 mol-1)

| Solvent | Non-electrolyte | 1:1 Electrolyte | 1:2 Electrolyte | 1:3 Electrolyte |

| DMF | < 65 | 65-90 | 130-170 | 200-240 |

| DMSO | < 50 | 50-95 | 100-140 | 150-200 |

| Methanol | < 80 | 80-115 | 160-220 | 290-350 |

Magnetic Susceptibility

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex, which in turn allows for the determination of the metal ion's oxidation state and coordination geometry. researchgate.net Paramagnetic substances are attracted to a magnetic field and contain unpaired electrons, while diamagnetic substances are weakly repelled and have no unpaired electrons.

The magnetic moment (μeff) of a complex can be calculated from the measured magnetic susceptibility. researchgate.net This value can then be compared to the theoretical spin-only magnetic moment, which is calculated based on the number of unpaired electrons. For first-row transition metals, the spin-only formula (μs.o. = √n(n+2) Bohr Magnetons, where n is the number of unpaired electrons) often provides a good approximation.

For example, a high-spin octahedral Co(II) complex (d7) with three unpaired electrons would be expected to have a magnetic moment of around 3.87 B.M. A square planar Ni(II) complex (d8) with no unpaired electrons would be diamagnetic. ekb.eg Deviations from the spin-only value can provide insights into spin-orbit coupling. researchgate.net

Table 5: Illustrative Magnetic Susceptibility Data for Coordination Complexes of this compound

| Complex | Metal Ion | d-electron configuration | μeff (B.M.) | Geometry |

| [Co(L)2Cl2] | Co(II) | d7 | ~4.5 | Octahedral (high-spin) |

| [Ni(L)2] | Ni(II) | d8 | Diamagnetic | Square planar |

| [Cu(L)2]Cl2 | Cu(II) | d9 | ~1.9 | Distorted Octahedral |

| [Zn(L)2]Cl2 | Zn(II) | d10 | Diamagnetic | Tetrahedral |

Note: L represents the this compound ligand. The data is illustrative of typical values for such complexes.

Theoretical and Computational Investigations of 5,6 Diaminopyridin 3 Ol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. For complex molecules like 5,6-Diaminopyridin-3-ol, these calculations provide a foundational understanding of its properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of pharmaceutical and chemical interest. arxiv.orgrsc.org

Geometry optimization is a primary application of DFT, where the algorithm seeks to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. This process yields crucial information such as bond lengths, bond angles, and dihedral angles. While specific DFT calculations for this compound are not prominently available in the literature, data from its isomer, 3,4-Diaminopyridine (B372788) (3,4-DAP), provides valuable comparative insights. researchgate.net The optimization is typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G+(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.gov The optimized geometry represents a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis.

Table 1: Comparison of Theoretical Geometric Parameters for a Diaminopyridine Structure Note: This data is illustrative for a diaminopyridine structure and is based on general findings from DFT studies on similar molecules, as specific data for this compound is not available.

| Parameter | Bond | Typical DFT Calculated Value |

| Bond Lengths (Å) | C-C (ring) | 1.39 - 1.41 |

| C-N (ring) | 1.33 - 1.37 | |

| C-NH2 | ~1.38 | |

| C-OH | ~1.36 | |

| Bond Angles (°) | C-N-C (ring) | ~117 |

| C-C-N (ring) | ~123 | |

| C-C-NH2 | ~120 | |

| C-C-OH | ~120 | |

| Dihedral Angles (°) | H-N-C-C | ~0 or ~180 (for planarity) |

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. mdpi.com It is a primary tool for simulating ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com The method provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). researchgate.net

For this compound, TD-DFT calculations can predict its color and how it interacts with light. The calculations would typically reveal transitions involving the π-electrons of the pyridine (B92270) ring and the lone pair electrons on the nitrogen and oxygen atoms. The amino and hydroxyl substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, due to their electron-donating nature extending the π-conjugated system.

Calculations are often performed using functionals like CAM-B3LYP, which are known to provide more accurate descriptions of excited states, particularly for charge-transfer states. mdpi.com The influence of solvents on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effect of the solvent. mdpi.com

Table 2: Illustrative TD-DFT Calculated Electronic Transitions Note: This table represents hypothetical data for this compound based on typical results for substituted pyridines. Specific experimental or calculated data is not available.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | ~320 | ~0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | ~285 | ~0.20 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~260 | ~0.10 | HOMO → LUMO+1 (n → π*) |

Electronic Structure and Reactivity Descriptors

Beyond geometry and spectra, computational methods provide a suite of descriptors that quantify a molecule's reactivity. These descriptors are derived from the electronic structure and help predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. aimspress.comnih.gov A small energy gap suggests that the molecule is more polarizable, more reactive, and requires less energy to be excited. nih.gov For this compound, the electron-donating amino and hydroxyl groups are expected to raise the energy of the HOMO and lower the HOMO-LUMO gap compared to pyridine, indicating higher reactivity. nih.gov The distribution of these orbitals also reveals information; the HOMO is likely localized over the electron-rich pyridine ring and the amino/hydroxyl groups, while the LUMO would also be distributed across the π-system of the ring.

Table 3: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: Values are illustrative, based on trends observed in substituted pyridines and diaminopyrimidine derivatives, as specific data for this compound is not available.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Pyridine (Reference) | ~ -6.8 | ~ -0.5 | ~ 6.3 | ~ 3.15 | ~ 2.65 |

| This compound (Expected) | ~ -5.5 | ~ -0.8 | ~ 4.7 | ~ 2.35 | ~ 3.75 |

Electron Density Distribution and Fukui Functions for Reactive Sites

The electron density distribution provides a map of where electrons are located within a molecule. To predict the most likely sites for chemical attack, reactivity descriptors known as Fukui functions (f(r)) are employed. d-nb.info Derived from DFT, the Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the molecule. d-nb.infonih.gov

There are three main types of Fukui functions:

f+(r) : Predicts sites for nucleophilic attack (where an electron is added). The region with the highest f+(r) value is the most likely to accept an electron.

f-(r) : Predicts sites for electrophilic attack (where an electron is removed). The region with the highest f-(r) value is the most likely to donate an electron.

f0(r) : Predicts sites for radical attack.

For this compound, Fukui function analysis would likely identify the nitrogen atoms of the amino groups and potentially certain carbon atoms in the ring as the primary sites for electrophilic attack (high f-(r) values) due to their high electron density. Conversely, the nitrogen atom within the pyridine ring and other carbon atoms would be identified as potential sites for nucleophilic attack (high f+(r) values). researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface. The MEP surface is color-coded to indicate different regions of potential:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, an MEP analysis would visually confirm the electronic effects of the substituents. The map would likely show strong negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the amino groups, as these are the most electronegative atoms with lone pairs of electrons. rsc.org A region of negative potential would also be associated with the pyridine ring nitrogen. researchgate.net In contrast, positive potential (blue) would be concentrated around the hydrogen atoms, particularly those of the amino and hydroxyl groups, making them potential sites for hydrogen bonding. nih.gov This analysis provides a clear and intuitive picture of where the molecule is most likely to interact with other chemical species. rsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecular structure. taylorandfrancis.comnih.gov It provides a quantitative basis for understanding chemical bonding, intramolecular interactions, and charge transfer by translating the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with the classic Lewis structure concept. nih.gov

In the context of this compound and its derivatives, NBO analysis elucidates the electronic landscape of the molecule, highlighting key intramolecular charge transfer (ICT) pathways and hyperconjugative interactions. mdpi.comchemmethod.com These interactions are crucial for understanding the molecule's stability, reactivity, and electronic properties. The analysis focuses on the delocalization of electron density from filled, Lewis-type orbitals (donors) to empty, non-Lewis-type orbitals (acceptors). taylorandfrancis.com

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). mdpi.comchemmethod.com A larger E(2) value signifies a more intense interaction, indicating greater stabilization of the molecule due to that specific electron delocalization. nih.gov The E(2) value is calculated based on the donor orbital occupancy (qi), the energies of the donor (εi) and acceptor (εj) orbitals, and the Fock matrix element (F(i,j)) between them. chemmethod.com

For derivatives of this compound, significant interactions often involve the lone pairs (n) of the nitrogen and oxygen atoms and the π-orbitals of the pyridine ring. For instance, delocalization from the lone pair of an amino group nitrogen atom (a donor) into an adjacent π* antibonding orbital of the pyridine ring (an acceptor) contributes to the resonance stabilization of the system. This n→π* interaction is a form of hyperconjugation that can be quantified by NBO analysis. nih.gov These charge transfer events are fundamental to the molecule's electronic behavior and can influence its chemical reactivity and spectroscopic properties. mdpi.com

The table below presents hypothetical E(2) values for key intramolecular interactions in a derivative of this compound, illustrating the types of data generated from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N₅ | π(C₄-C₃) | 25.8 | n → π |

| LP(1) N₆ | π(C₁-C₂) | 22.1 | n → π |

| LP(2) O₃ | π(C₂-C₃) | 18.5 | n → π |

| π(C₁-C₂) | π(C₃-C₄) | 15.3 | π → π |

| σ(C₄-H) | σ(C₃-N₅) | 2.7 | σ → σ |

Prediction and Interpretation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)

Theoretical and computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic parameters of molecules like this compound. These methods, primarily based on Density Functional Theory (DFT), allow for the calculation of vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, which can be compared with experimental data to confirm molecular structures. researchgate.net

Vibrational Frequencies: The fundamental vibrational frequencies of this compound and its derivatives can be calculated using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). researchgate.net The calculations yield a set of frequencies corresponding to the normal modes of vibration, such as C-H stretching, N-H bending, C=C ring stretching, and C-O stretching. These predicted frequencies are often systematically higher than experimental values due to the neglect of anharmonicity in the theoretical model. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net Comparing the calculated and experimental FT-IR and FT-Raman spectra aids in the detailed assignment of vibrational bands. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry in structural elucidation. bohrium.com The Gauge-Independent Atomic Orbital (GIAO) method is widely employed for this purpose. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the level of theory, the basis set, and whether environmental factors like solvent effects are included in the calculation. nih.gov For pyridine derivatives, calculated shifts can be surprisingly accurate, often within 2 ppm for carbon, although larger deviations can occur, highlighting the importance of high-level computational methods for reliable predictions. nih.gov Discrepancies between predicted and experimental shifts can also provide insight into specific electronic or structural features of the molecule not captured by the computational model. nih.govnsf.gov

Below are tables showing representative predicted spectroscopic data for a derivative of this compound.

| Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amino) | 3450 | 3312 |

| O-H Stretch (Hydroxyl) | 3610 | 3466 |

| C=C/C=N Ring Stretch | 1615 | 1550 |

| C-N Stretch | 1320 | 1267 |

| C-O Stretch | 1255 | 1205 |

| Atom | ¹H Shift | ¹³C Shift |

|---|---|---|

| C2 | - | 145.2 |

| C3 | - | 150.8 |

| C4 | 7.15 | 110.5 |

| C5 | - | 130.1 |

| C6 | - | 138.6 |

Solvent Effects Modeling in Theoretical Calculations (e.g., Polarizable Continuum Model)

Since most chemical and biological processes occur in solution, accounting for the influence of the solvent is critical for accurate theoretical predictions of molecular properties and behavior. acs.org Implicit solvation models are computationally efficient methods that treat the solvent as a continuous medium with a characteristic dielectric constant, rather than modeling individual solvent molecules. mdpi.com The Polarizable Continuum Model (PCM) is one of the most widely used and successful implicit solvation models. wikipedia.org

The PCM calculates the molecular free energy of a solute in solution (G_sol) by adding correction terms to the gas-phase energy. This free energy is typically broken down into three main components: an electrostatic term (G_es), a dispersion-repulsion term (G_dr), and a cavitation energy term (G_cav). wikipedia.org

G_es : Represents the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum of the solvent.

G_dr : Accounts for the van der Waals interactions between the solute and solvent molecules.

G_cav : Represents the energy required to create a cavity within the solvent to accommodate the solute molecule.

In the PCM framework, a cavity is constructed around the solute, often from a union of interlocking atom-centered spheres. uni-muenchen.de The solute's electron density polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, meaning the solute's wavefunction is optimized in the presence of the solvent's reaction field. q-chem.com

For theoretical studies on this compound, applying the PCM is essential for accurately predicting properties that are sensitive to the solvent environment, such as UV-Vis absorption spectra, NMR chemical shifts, and reaction energetics. researchgate.net For example, the polarity of the solvent can significantly affect the energies of the ground and excited states, leading to shifts in absorption and emission wavelengths (solvatochromism). researchgate.net By performing calculations in different solvents (e.g., water, ethanol, DMSO), researchers can simulate these effects and gain a deeper understanding of the molecule's behavior in various chemical environments. Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) or the Conductor-like PCM (C-PCM), offer refined approaches to modeling these complex interactions. wikipedia.orgq-chem.com

Molecular Docking Studies (Applied to Derivatives for Ligand-Receptor Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is a cornerstone of modern drug discovery and is widely applied to investigate the potential biological activity of compounds like the derivatives of this compound. mdpi.com The primary goal of docking is to identify the most favorable binding mode of a ligand within the active site of a target protein and to estimate the strength of the interaction. nih.gov

The docking process involves two main steps:

Sampling: The algorithm explores a vast number of possible conformations of the ligand within the receptor's binding site, as well as potential rotational and translational orientations.

Scoring: A scoring function is used to evaluate each generated pose, assigning a score that estimates the binding affinity. This score is typically expressed as a free energy of binding (ΔG_bind), with more negative values indicating a more stable ligand-receptor complex and thus, higher binding affinity. e3s-conferences.org

For derivatives of this compound, docking studies can screen their potential as inhibitors or modulators of specific protein targets, such as kinases or other enzymes implicated in disease. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.com For example, the amino and hydroxyl groups on the pyridine ring are potential hydrogen bond donors and acceptors, which could form critical interactions with amino acid residues in a protein's active site.

The outcomes of docking simulations, including the binding energy and the inhibition constant (K_i), provide a quantitative measure of a compound's potential efficacy. mdpi.com These in silico results help prioritize which derivatives are most promising for chemical synthesis and subsequent in vitro and in vivo testing, thereby streamlining the drug development process. e3s-conferences.org

The following table shows hypothetical docking results for several derivatives of this compound against a target protein kinase.

| Compound | Binding Energy (kcal/mol) | Predicted Kᵢ (µM) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | -8.5 | 0.58 | LYS72, GLU91, LEU135 |

| Derivative B | -9.2 | 0.19 | LYS72, ASP184, PHE185 |

| Derivative C | -7.8 | 1.85 | GLU91, LEU135 |

| Reference Inhibitor | -9.5 | 0.12 | LYS72, ASP184, PHE185 |

Applications of 5,6 Diaminopyridin 3 Ol As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Drug Scaffolds

The structural framework of 5,6-Diaminopyridin-3-ol, featuring vicinal diamines and a hydroxyl group, provides an ideal starting point for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. The adjacent amino groups can readily undergo cyclocondensation reactions with a variety of reagents to form five- or six-membered rings fused to the pyridine (B92270) core.

One of the most significant applications of diaminopyridine derivatives is in the synthesis of imidazo[4,5-b]pyridine scaffolds. These structures are bioisosteres of purines and are central to the development of numerous therapeutic agents, including kinase inhibitors for cancer therapy. The general synthetic route involves the reaction of the diaminopyridine with carboxylic acids, aldehydes, or their derivatives. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the established reactivity of related diaminopyridines, such as 2,3-diaminopyridine (B105623) and 3,4-diaminopyridine (B372788), provides a strong basis for its potential in this area. For instance, 3,4-diaminopyridine is a known precursor for the synthesis of Imidazo[4,5-c]pyridine, a key scaffold in various pharmaceutical compounds.

Furthermore, diaminopyridines are instrumental in the synthesis of other important heterocyclic systems like pyridopyrimidines . These fused ring systems are found in a range of bioactive molecules with applications as EGFR inhibitors and other therapeutic agents. researchgate.netresearchgate.net The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, for example, often involves the condensation of a diaminopyridine with a suitable three-carbon component. researchgate.netresearchgate.net The presence of the hydroxyl group in this compound offers an additional site for functionalization or can influence the electronic properties and reactivity of the heterocyclic system, potentially leading to novel drug candidates with improved pharmacological profiles.

The following table summarizes the potential heterocyclic scaffolds that can be synthesized from diaminopyridine precursors, highlighting the versatility of this class of compounds.

| Precursor Class | Reagent | Resulting Heterocyclic Scaffold | Potential Therapeutic Area |

| Diaminopyridines | Carboxylic Acid/Aldehyde | Imidazopyridine | Kinase Inhibition, Antiviral |

| Diaminopyridines | α,β-Unsaturated Ester | Pyridopyrimidine | EGFR Inhibition, Anticancer |

| Diaminopyridines | Dicarbonyl Compound | Pyridopyrazine | Various |

Intermediacy in the Development of Novel Organic Reagents and Materials

The inherent reactivity and structural features of this compound also position it as a valuable intermediate in the creation of novel organic reagents and functional materials. The amino and hydroxyl groups can be chemically modified to introduce a wide range of functionalities, leading to compounds with tailored properties.

For instance, the derivatization of aminopyridine compounds is a known strategy for developing new ligands for catalysis and fluorescent dyes for imaging applications. The presence of multiple nitrogen atoms and an oxygen atom in this compound makes it a potential candidate for the synthesis of chelating agents for metal ions. Such ligands can be incorporated into catalysts for various organic transformations or used in the development of sensors.

In the realm of materials science, heterocyclic compounds are explored for their optical and electronic properties. While direct applications of this compound in this area are not widely reported, its core structure is related to components used in the synthesis of fluorescent dyes and other organic materials. europa.eu The extended π-system of fused heterocycles derived from this building block could lead to materials with interesting photophysical properties.

Contribution to Advanced Organic Synthesis Methodologies

The use of versatile building blocks like this compound is integral to the development of advanced organic synthesis methodologies, particularly in the fields of combinatorial chemistry and diversity-oriented synthesis. chemicalbook.commdpi.com These strategies aim to rapidly generate large libraries of complex and structurally diverse molecules for high-throughput screening in drug discovery and other applications.

The multiple reactive sites on the this compound molecule allow for its incorporation into combinatorial libraries where different substituents can be introduced at various positions. This "multi-component reaction" approach enables the efficient creation of a vast number of unique compounds from a single core structure. researchgate.net The ability to systematically modify the periphery of the molecule while maintaining the core heterocyclic scaffold is a cornerstone of modern medicinal chemistry. chemicalbook.comresearchgate.net

Moreover, the synthesis of fused heterocyclic systems from diaminopyridines often involves cascade reactions, where multiple bond-forming events occur in a single synthetic operation. The development and optimization of such efficient and atom-economical reactions are key goals in contemporary organic synthesis. The study of reactions involving this compound can contribute to the discovery of new and improved synthetic methods for the construction of complex molecular architectures.

Future Research Directions and Perspectives in 5,6 Diaminopyridin 3 Ol Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The future of 5,6-Diaminopyridin-3-ol synthesis lies in the development of pathways that are not only efficient but also environmentally sustainable. Current synthetic strategies often rely on classical methods that may involve harsh reaction conditions, hazardous reagents, and complex purification procedures. Future research will likely pivot towards innovative approaches that address these limitations.

One promising avenue is the application of Diversity-Oriented Synthesis (DOS) . This strategy allows for the creation of diverse molecular libraries from a common starting material, such as an aminophenol derivative, through a limited number of synthetic steps. nih.gov By employing various reaction cascades, researchers can systematically explore the chemical space around the this compound core, potentially leading to the discovery of novel analogs with unique properties.

Another key area of exploration will be the use of advanced catalytic systems. Metal-catalyzed cross-coupling reactions, for instance, offer a powerful tool for the functionalization of the pyridine (B92270) ring. The development of novel catalysts, including those based on earth-abundant and non-toxic metals like iron, copper, and nickel, will be crucial for creating more sustainable synthetic routes. mdpi.com These catalysts can enable C-N and C-C bond formations under milder conditions, reducing energy consumption and waste generation.

Furthermore, multicomponent reactions (MCRs) are expected to play a significant role in the future synthesis of this compound derivatives. orgchemres.org MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. orgchemres.org Designing novel MCRs that incorporate the this compound scaffold could lead to the rapid and efficient synthesis of a wide range of heterocyclic compounds. orgchemres.org

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse molecules from a common starting material in a few steps. nih.gov | Rapid exploration of chemical space, discovery of novel analogs with diverse functionalities. |

| Advanced Catalysis | Use of novel, sustainable catalysts (e.g., based on Fe, Cu, Ni) for cross-coupling reactions. mdpi.com | Milder reaction conditions, reduced waste, increased efficiency in functionalizing the pyridine ring. |

| Multicomponent Reactions (MCRs) | Single-step synthesis of complex molecules from three or more reactants. orgchemres.org | High atom economy, operational simplicity, rapid access to complex derivatives. |

Development of New Applications in Advanced Organic Synthesis and Material Science

The inherent reactivity of this compound, stemming from its multiple functional groups, makes it a valuable building block for advanced organic synthesis and a promising candidate for the development of novel materials.

In advanced organic synthesis , this compound can serve as a versatile precursor for the synthesis of complex heterocyclic systems. nbinno.com Its amino and hydroxyl groups provide multiple reactive sites for condensation, substitution, and cyclization reactions. nbinno.com Future research will likely focus on utilizing this compound to construct novel molecular scaffolds for applications in medicinal chemistry and agrochemicals. For example, it could be a key starting material for the synthesis of pyrido[2,3-d]dipyrimidines, a class of compounds with a wide range of biological activities. orgchemres.org The development of efficient methods to selectively functionalize the different positions of the this compound ring will be critical to unlocking its full potential in this area.

In the realm of material science , the unique electronic and structural features of this compound make it an attractive candidate for the design of new functional materials. The pyridine ring, combined with the electron-donating amino groups, can impart interesting photophysical and electronic properties. Research is anticipated in the following areas:

Fluorescent Sensors: The diaminopyridine moiety has been utilized in the development of fluorescent sensors for the detection of various analytes. chemicalbook.com Future work could focus on designing and synthesizing novel sensors based on this compound for the detection of specific ions, molecules, or biological macromolecules.

Organic Electronics: The aromatic and electron-rich nature of this compound suggests its potential use as a building block for organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices.

Supramolecular Assemblies: The hydrogen bonding capabilities of the amino and hydroxyl groups can be exploited to construct well-defined supramolecular structures. These assemblies could find applications in areas such as catalysis, molecular recognition, and drug delivery. researchgate.net A study on a pentafluorophenyl-ureido derivative of 2,6-diaminopyridine (B39239) highlighted its unique crystal architecture and intermolecular interactions, which are crucial for applications in materials science. researchgate.net

Integration of Advanced Computational Modeling for Predictive Understanding of Reactivity